Adenosine Kinase Inhibitor - 1188890-28-9

Adenosine Kinase Inhibitor

Catalog Number: EVT-253311
CAS Number: 1188890-28-9
Molecular Formula: C22H21BrCl2N6O
Molecular Weight: 536.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Adenosine Kinase Inhibitors (AKIs) are a class of chemical compounds that block the activity of the enzyme adenosine kinase (AK) [, ]. This enzyme plays a crucial role in the metabolic pathway of adenosine, a ubiquitous purine nucleoside with significant physiological functions in various tissues and organs []. By inhibiting AK, these compounds prevent the phosphorylation of adenosine into adenosine monophosphate (AMP), thereby increasing the local concentration of adenosine [, , ]. This localized increase in adenosine levels can lead to the activation of adenosine receptors, particularly A1 and A2 subtypes, triggering a cascade of downstream signaling events with diverse physiological consequences [, , , ].

AKIs have emerged as valuable tools in scientific research due to their ability to modulate adenosine signaling pathways. They are classified into two main categories: nucleoside analogs, structurally similar to adenosine, and non-nucleoside analogs, with distinct chemical structures [, ]. This distinction influences their pharmacological properties, including potency, selectivity, and potential for off-target effects.

Synthesis Analysis
  • Nucleoside Analogs: The synthesis generally involves coupling a modified purine or pyrrolo[2,3-d]pyrimidine base with a suitable ribose or lyxofuranosyl sugar moiety [, , ]. This coupling reaction is often facilitated by Lewis acid catalysts, such as tin tetrachloride or trimethylsilyl triflate [, ]. Various modifications at the 5' position of the sugar moiety, including amino, deoxy, fluoro, and chloro substitutions, have been explored to optimize the potency and selectivity of these inhibitors [].
  • Non-nucleoside Analogs: The synthesis involves building the core structure of the inhibitor, often containing aromatic rings and heterocyclic moieties, followed by the introduction of specific substituents that enhance binding affinity to the AK enzyme [, , ]. The specific synthetic routes for these inhibitors are diverse and depend on the desired chemical structure.
Mechanism of Action

AKIs exert their effects by competitively binding to the adenosine binding site of the AK enzyme []. This binding prevents the natural substrate, adenosine, from binding to the enzyme and undergoing phosphorylation. As a result, the intracellular levels of adenosine increase. This increase in adenosine concentration leads to enhanced activation of adenosine receptors, which are located both extra- and intracellularly. These receptors, particularly the A1 and A2 subtypes, mediate a variety of downstream signaling pathways, leading to diverse physiological effects depending on the cell type and tissue involved.

Physical and Chemical Properties Analysis
  • Nucleoside analogs: Generally, these compounds exhibit moderate water solubility, influenced by the nature of substituents on the sugar moiety []. They tend to be stable under physiological conditions but can be susceptible to enzymatic degradation.
Applications
  • Investigating Inflammatory Responses: AKIs have proven valuable in studying the anti-inflammatory properties of adenosine [, , ]. By increasing adenosine levels, researchers have been able to elucidate the role of adenosine receptors, particularly A2A and A2B subtypes, in regulating inflammatory processes, such as leukocyte adhesion, cytokine production, and edema formation [, , ].
  • Exploring Neuroprotective Potential: The neuroprotective effects of adenosine have been extensively investigated using AKIs [, , ]. These inhibitors, by elevating adenosine levels in the brain, have provided insights into the role of adenosine receptors in protecting neurons from ischemic damage, excitotoxicity, and neurodegenerative processes [, ].
  • Modulating Cardiac Function: AKIs have been instrumental in studying the role of adenosine in regulating cardiac function []. By increasing adenosine levels, researchers have gained a better understanding of adenosine receptor-mediated effects on heart rate, contractility, and coronary blood flow [].
  • Investigating Pain Pathways: AKIs have been investigated for their potential in pain management. By increasing adenosine levels, researchers have been able to study the role of adenosine receptors, particularly A1 subtypes, in modulating pain perception and reducing hyperalgesia [, , , ].

Adenosine

  • Relevance: Adenosine is the endogenous substrate of adenosine kinase, the target enzyme of Adenosine Kinase Inhibitors. By inhibiting adenosine kinase, these inhibitors prevent adenosine phosphorylation, thereby increasing its local concentration and enhancing its beneficial effects. [, , , , , , , , , , ]

5'-Iodotubercidin (Itu)

    Compound Description: 5'-Iodotubercidin is a potent nucleoside analog and a well-established adenosine kinase inhibitor. [, , , , , , , , ] It effectively increases adenosine levels but suffers from potential toxicity due to its ability to undergo intracellular 5'-O-phosphorylation. []

GP515 (4-amino-1-(5-amino-5-deoxy-1-beta-D-ribofuranosyl)-3-bromo-pyrazolo[3,4-d]pyrimidine)

    Compound Description: GP515 is a potent adenosine kinase inhibitor with demonstrated anti-inflammatory effects in various models. [, , , ] It acts by preventing adenosine phosphorylation, thereby elevating local adenosine levels. [, , ]

    Relevance: GP515 exemplifies a successful Adenosine Kinase Inhibitor with significant anti-inflammatory activity in various in vivo models. [, , ] Its mechanism of action underscores the therapeutic potential of increasing endogenous adenosine levels by inhibiting adenosine kinase. [, , ]

ABT-702 (4-amino-5-(3-bromophenyl)-7-(6-morpholino-pyridin-3-yl)pyrido[2,3-d]pyrimidine dihydrochloride)

    Compound Description: ABT-702 is a potent, selective, and orally bioavailable non-nucleoside adenosine kinase inhibitor. [, , ] It exhibits analgesic and anti-inflammatory properties in various preclinical models by increasing adenosine levels. []

    Relevance: ABT-702 represents a significant advancement in Adenosine Kinase Inhibitor development, demonstrating potent activity, oral bioavailability, and an improved safety profile compared to earlier nucleoside analogs. [, ]

GP683 (4-(N-phenylamino)-5-phenyl-7-(5'-deoxyribofuranosyl)pyrrolo[2,3-d]pyrimidine)

    Compound Description: GP683 is a prototypical adenosine kinase inhibitor that exhibits anticonvulsant activity in animal models without significant cardiovascular side effects. [, ]

    Relevance: GP683 showcases the potential of Adenosine Kinase Inhibitors as anticonvulsant agents by highlighting their ability to enhance adenosine's antiepileptic effects without the typical cardiovascular limitations of direct adenosine agonists. [, ]

5'-Amino-5'-deoxyadenosine

    Compound Description: 5'-Amino-5'-deoxyadenosine is a potent adenosine kinase inhibitor derived from the modification of the natural substrate, adenosine. [, , ]

    Relevance: This compound serves as a starting point for developing more potent and selective Adenosine Kinase Inhibitors. [, ] Its structural similarity to adenosine highlights the possibility of achieving potent inhibition by modifying the natural substrate.

Erythro-furanosyltubercidin analogues

    Compound Description: These are a series of adenosine kinase inhibitors designed to prevent 5'-O-phosphorylation and minimize toxicity associated with nucleoside analogs. []

    Relevance: Erythro-furanosyltubercidin analogs represent an attempt to overcome the limitations of traditional nucleoside Adenosine Kinase Inhibitors. [] Their design emphasizes the importance of mitigating toxicity risks associated with intracellular phosphorylation.

L-Lyxofuranosyl Nucleosides

    Compound Description: These are a series of nucleoside-based adenosine kinase inhibitors that possess anti-inflammatory properties. [] The use of L-lyxofuranose instead of ribose aims to reduce cytotoxicity by preventing intracellular phosphorylation. []

    Relevance: L-Lyxofuranosyl nucleosides, like the erythro-furanosyltubercidin analogs, demonstrate the efforts in developing safer Adenosine Kinase Inhibitors by modifying the sugar moiety to prevent undesirable phosphorylation and potential toxicity. []

6,8-Disubstituted Purine Nucleoside Derivatives

    Compound Description: These are a series of modified purine nucleosides designed and synthesized as adenosine kinase inhibitors. [] The structure-activity relationship studies revealed the importance of the C6 and C8 substitutions for potent inhibition. []

    Relevance: 6,8-Disubstituted purine nucleoside derivatives further expand the chemical diversity of Adenosine Kinase Inhibitors. [] They highlight the potential of achieving potent inhibition through specific substitutions on the purine ring.

Properties

CAS Number

1188890-28-9

Product Name

Adenosine Kinase Inhibitor

IUPAC Name

5-(3-bromophenyl)-7-(6-morpholin-4-ylpyridin-3-yl)pyrido[2,3-d]pyrimidin-4-amine;dihydrochloride

Molecular Formula

C22H21BrCl2N6O

Molecular Weight

536.2 g/mol

InChI

InChI=1S/C22H19BrN6O.2ClH/c23-16-3-1-2-14(10-16)17-11-18(28-22-20(17)21(24)26-13-27-22)15-4-5-19(25-12-15)29-6-8-30-9-7-29;;/h1-5,10-13H,6-9H2,(H2,24,26,27,28);2*1H

InChI Key

OOXNYFKPOPJIOT-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl

Synonyms

ABT 702 Dihydrochloride; ABT 702; ABT-702; ABT702;;5-(3-Bromophenyl)-7-[6-(4-morpholin?yl)-3-pyrido[2,3-d]byrimidin-4-amine dihydrochloride

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)C3=NC4=NC=NC(=C4C(=C3)C5=CC(=CC=C5)Br)N.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.